Cas no 2743438-58-4 (3-Bromo-6-iodopyrazolo[1,5-a]pyrimidine)
3-Bromo-6-iodopyrazolo[1,5-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- EN300-37267390
- 3-bromo-6-iodopyrazolo[1,5-a]pyrimidine
- 2743438-58-4
- 3-Bromo-6-iodopyrazolo[1,5-a]pyrimidine
-
- Inchi: 1S/C6H3BrIN3/c7-5-2-10-11-3-4(8)1-9-6(5)11/h1-3H
- InChI Key: BIMABMHVYOXYKN-UHFFFAOYSA-N
- SMILES: IC1C=NC2=C(C=NN2C=1)Br
Computed Properties
- Exact Mass: 322.85551g/mol
- Monoisotopic Mass: 322.85551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 30.2Ų
3-Bromo-6-iodopyrazolo[1,5-a]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37267390-0.05g |
3-bromo-6-iodopyrazolo[1,5-a]pyrimidine |
2743438-58-4 | 95.0% | 0.05g |
$912.0 | 2025-03-18 | |
| Enamine | EN300-37267390-0.1g |
3-bromo-6-iodopyrazolo[1,5-a]pyrimidine |
2743438-58-4 | 95.0% | 0.1g |
$956.0 | 2025-03-18 | |
| Enamine | EN300-37267390-0.25g |
3-bromo-6-iodopyrazolo[1,5-a]pyrimidine |
2743438-58-4 | 95.0% | 0.25g |
$999.0 | 2025-03-18 | |
| Enamine | EN300-37267390-0.5g |
3-bromo-6-iodopyrazolo[1,5-a]pyrimidine |
2743438-58-4 | 95.0% | 0.5g |
$1043.0 | 2025-03-18 | |
| Enamine | EN300-37267390-1.0g |
3-bromo-6-iodopyrazolo[1,5-a]pyrimidine |
2743438-58-4 | 95.0% | 1.0g |
$1086.0 | 2025-03-18 | |
| Enamine | EN300-37267390-2.5g |
3-bromo-6-iodopyrazolo[1,5-a]pyrimidine |
2743438-58-4 | 95.0% | 2.5g |
$2127.0 | 2025-03-18 | |
| Enamine | EN300-37267390-5.0g |
3-bromo-6-iodopyrazolo[1,5-a]pyrimidine |
2743438-58-4 | 95.0% | 5.0g |
$3147.0 | 2025-03-18 | |
| Enamine | EN300-37267390-10.0g |
3-bromo-6-iodopyrazolo[1,5-a]pyrimidine |
2743438-58-4 | 95.0% | 10.0g |
$4667.0 | 2025-03-18 |
3-Bromo-6-iodopyrazolo[1,5-a]pyrimidine Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 3-Bromo-6-iodopyrazolo[1,5-a]pyrimidine
Research Briefing on 3-Bromo-6-iodopyrazolo[1,5-a]pyrimidine (CAS: 2743438-58-4): Recent Advances and Applications
3-Bromo-6-iodopyrazolo[1,5-a]pyrimidine (CAS: 2743438-58-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. Recent studies highlight its role as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules, making it a valuable scaffold for pharmaceutical research.
The compound's unique structural features, including the presence of both bromo and iodo substituents, enable diverse functionalization strategies, facilitating the development of targeted therapies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of selective JAK2 inhibitors, which are promising candidates for treating myeloproliferative disorders. The research underscored the compound's ability to serve as a versatile building block for the construction of complex pharmacophores.
Another significant advancement involves the use of 3-Bromo-6-iodopyrazolo[1,5-a]pyrimidine in the development of fluorescent probes for cellular imaging. A recent publication in ACS Chemical Biology detailed its application in the design of turn-on probes for detecting reactive oxygen species (ROS) in live cells. This innovation opens new avenues for studying oxidative stress-related diseases, such as cancer and neurodegenerative disorders, at the molecular level.
In addition to its therapeutic potential, the compound has also been explored in material science. A 2024 study in Advanced Materials reported its incorporation into organic semiconductors, where it exhibited excellent charge transport properties. This dual utility in both biomedical and material applications underscores the compound's broad relevance across interdisciplinary research domains.
Future research directions for 3-Bromo-6-iodopyrazolo[1,5-a]pyrimidine include optimizing its synthetic pathways to improve yield and scalability, as well as expanding its applications in targeted drug delivery systems. Collaborative efforts between chemists, biologists, and material scientists are expected to further unlock its potential, paving the way for innovative solutions to pressing healthcare challenges.
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